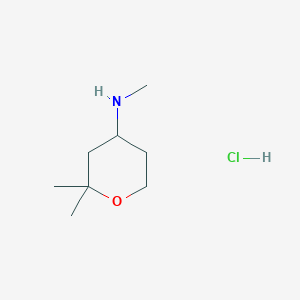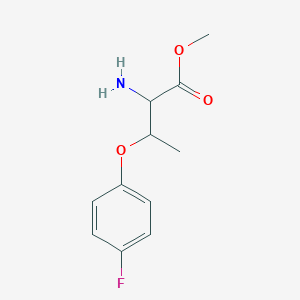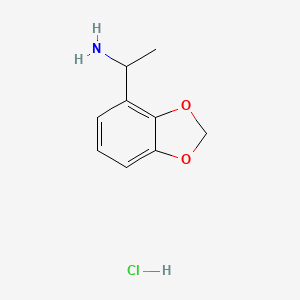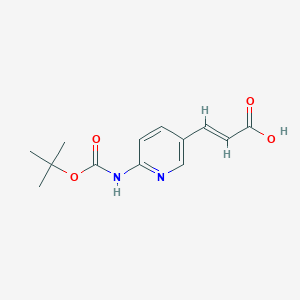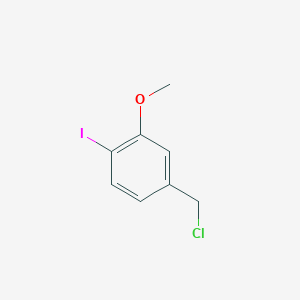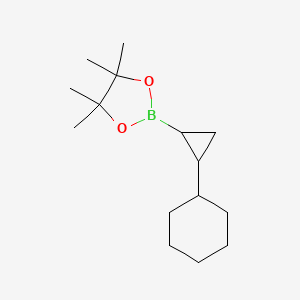
2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a cyclopropyl group attached to a cyclohexyl ring, along with a boron-containing dioxaborolane moiety. The presence of the boron atom makes it particularly useful in organic synthesis, especially in cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a Simmons-Smith reaction, where a cyclohexyl-substituted alkene reacts with diiodomethane and a zinc-copper couple to form the cyclopropane ring.
Introduction of the Dioxaborolane Moiety: The cyclopropylcyclohexane intermediate is then reacted with bis(pinacolato)diboron under palladium-catalyzed conditions to introduce the dioxaborolane group. This step often employs a base such as potassium carbonate and a ligand like triphenylphosphine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
化学反応の分析
Types of Reactions
Oxidation: The boron atom in the dioxaborolane moiety can undergo oxidation reactions, forming boronic acids or borates.
Reduction: Reduction reactions can target the cyclopropyl group, potentially opening the ring to form more stable structures.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boron center, where nucleophiles can replace the dioxaborolane group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride in anhydrous conditions.
Substitution: Organolithium or Grignard reagents in ether solvents.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Cyclohexyl-substituted alkanes.
Substitution: Various organoboron compounds depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, 2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is valuable for Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds under mild conditions. Its stability and reactivity make it a preferred reagent for synthesizing complex organic molecules.
Biology and Medicine
While direct applications in biology and medicine are less common, derivatives of this compound could be explored for drug development, particularly in designing boron-containing pharmaceuticals that can interact with biological targets in unique ways.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals. Its role in cross-coupling reactions makes it a key intermediate in the production of various high-value products.
作用機序
The primary mechanism by which 2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through its participation in cross-coupling reactions. The boron atom facilitates the transfer of organic groups to a metal catalyst, typically palladium, which then undergoes oxidative addition, transmetalation, and reductive elimination to form new carbon-carbon bonds. The cyclopropyl and cyclohexyl groups provide steric and electronic effects that can influence the reactivity and selectivity of these reactions.
類似化合物との比較
Similar Compounds
2-(Cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Lacks the cyclohexyl group, making it less sterically hindered.
2-(2-Phenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a phenyl group instead of a cyclohexyl group, which can affect electronic properties and reactivity.
2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborinane: Similar structure but with a different boron-containing ring, potentially altering its reactivity.
Uniqueness
The unique combination of the cyclopropyl and cyclohexyl groups in 2-(2-Cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides a balance of steric hindrance and electronic effects that can be finely tuned for specific synthetic applications. This makes it a versatile and valuable reagent in organic chemistry.
特性
分子式 |
C15H27BO2 |
|---|---|
分子量 |
250.19 g/mol |
IUPAC名 |
2-(2-cyclohexylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H27BO2/c1-14(2)15(3,4)18-16(17-14)13-10-12(13)11-8-6-5-7-9-11/h11-13H,5-10H2,1-4H3 |
InChIキー |
DYVCJWOYPUWVFB-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


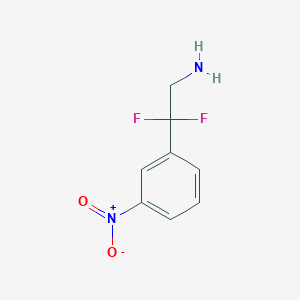
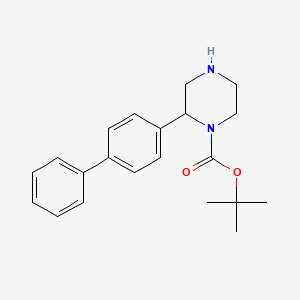
![(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13538972.png)
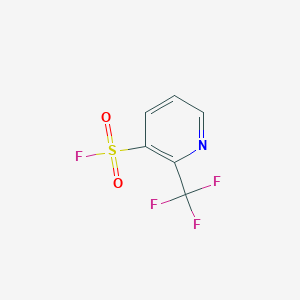
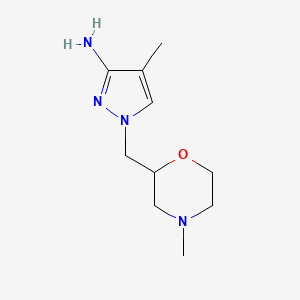
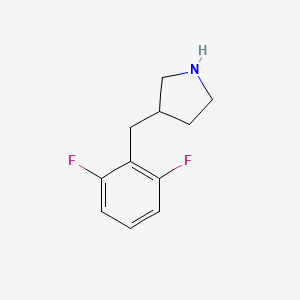
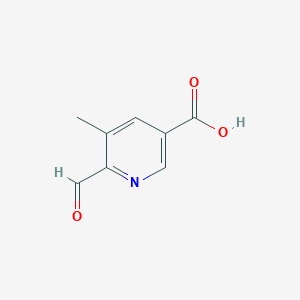
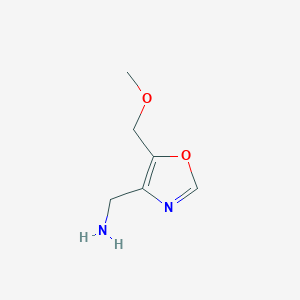
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
